Acétate de naphtol AS-D

Vue d'ensemble

Description

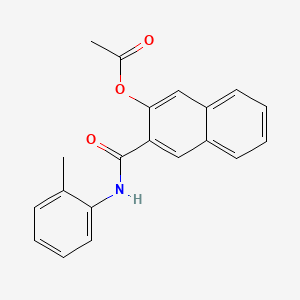

Naphthol AS-D acetate is a chemical compound with the molecular formula C20H17NO3. It is known for its role as an agonist of the acetylcholine receptor, facilitating the transmission of acetylcholine’s effects on the nervous system . This compound is also referred to as Naphthol AS-D acetate .

Applications De Recherche Scientifique

Naphthol AS-D acetate has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Industry: Utilized in the production of dyes and pigments due to its chemical properties.

Mécanisme D'action

Target of Action

Naphthol AS-D acetate, also known as 2-[N-(o-Methylphenyl)carbamoyl]-3-naphthyl acetate or 3-(o-tolylcarbamoyl)naphthalen-2-yl acetate, primarily targets the acetylcholine receptor . The acetylcholine receptor plays a crucial role in transmitting signals in the nervous system .

Mode of Action

Naphthol AS-D acetate acts as an agonist of the acetylcholine receptor . By binding to the receptor, it triggers a signaling cascade, which results in the release of neurotransmitters like glutamate and GABA . This facilitates the transmission of acetylcholine’s effects on the nervous system .

Biochemical Pathways

The biochemical pathways affected by Naphthol AS-D acetate involve the hydrolysis of ester linkages . This process liberates free naphthol compounds, which then couple with a diazonium compound to form highly colored deposits at sites of enzyme activity . This reaction is commonly used in the histochemical detection of nonspecific esterases .

Result of Action

The molecular and cellular effects of Naphthol AS-D acetate’s action are primarily observed in the nervous system due to its interaction with the acetylcholine receptor . The compound’s action results in the release of neurotransmitters like glutamate and GABA, which play key roles in neural signaling .

Action Environment

The action, efficacy, and stability of Naphthol AS-D acetate can be influenced by various environmental factors. For instance, the pH level can affect the activity of the esterases that the compound targets . Additionally, the presence of certain ions, such as magnesium ions, is important in retaining esterases in their natured state during enzyme extraction .

Analyse Biochimique

Biochemical Properties

2-[N-(o-Methylphenyl)carbamoyl]-3-naphthyl acetate acts as an agonist of the acetylcholine receptor, facilitating the transmission of acetylcholine’s effects on the nervous system . By binding to the receptor, it triggers a signaling cascade that results in the release of neurotransmitters such as glutamate and GABA . This interaction highlights the compound’s role in modulating neurotransmission and influencing nervous system function.

Cellular Effects

The effects of 2-[N-(o-Methylphenyl)carbamoyl]-3-naphthyl acetate on various cell types and cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, its interaction with the acetylcholine receptor can lead to changes in intracellular calcium levels, which in turn can impact various cellular activities such as muscle contraction, neurotransmitter release, and gene expression .

Molecular Mechanism

At the molecular level, 2-[N-(o-Methylphenyl)carbamoyl]-3-naphthyl acetate exerts its effects through binding interactions with biomolecules. By acting as an agonist of the acetylcholine receptor, it facilitates the transmission of acetylcholine’s effects, leading to the activation of downstream signaling pathways . This activation can result in enzyme inhibition or activation, changes in gene expression, and alterations in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[N-(o-Methylphenyl)carbamoyl]-3-naphthyl acetate can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that the compound can maintain its activity over extended periods, but its effects may diminish as it degrades .

Dosage Effects in Animal Models

The effects of 2-[N-(o-Methylphenyl)carbamoyl]-3-naphthyl acetate can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on nervous system function, while higher doses could lead to toxic or adverse effects . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile .

Metabolic Pathways

2-[N-(o-Methylphenyl)carbamoyl]-3-naphthyl acetate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall activity and effects on cellular function .

Transport and Distribution

The transport and distribution of 2-[N-(o-Methylphenyl)carbamoyl]-3-naphthyl acetate within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, ultimately influencing its activity and function .

Subcellular Localization

The subcellular localization of 2-[N-(o-Methylphenyl)carbamoyl]-3-naphthyl acetate is an important factor in determining its activity and function . Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles, where it can exert its effects on cellular processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Naphthol AS-D acetate can be achieved through various synthetic routes. One common method involves the reaction of 3-naphthyl acetate with o-methylphenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of Naphthol AS-D acetate may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification and analysis of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Naphthol AS-D acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Naphthoquinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted naphthyl derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

Naphthol AS: Another naphthyl acetate derivative with similar chemical properties.

Naphthol AS-BI: A related compound used in dye production.

Naphthol AS-OL: Another derivative with applications in organic synthesis.

Uniqueness

Naphthol AS-D acetate is unique due to its specific interaction with the acetylcholine receptor, making it particularly valuable in neurological research and potential therapeutic applications .

Activité Biologique

Naphthol AS-D acetate is a synthetic compound primarily utilized in histochemical staining techniques to identify esterase activity in various biological tissues. Its biological activity has been extensively studied, particularly in the context of mononuclear phagocytes and its role in diagnosing hematological disorders.

Chemical Structure and Properties

Naphthol AS-D acetate is characterized by its naphthalene core, which is substituted with an acetate group. This structure allows it to act as a substrate for nonspecific esterases, which are enzymes that hydrolyze ester bonds, releasing naphthol and acetate.

The primary mechanism of action for naphthol AS-D acetate involves its hydrolysis by esterases present in biological tissues. Upon hydrolysis, naphthol is released, which can then react with diazo dyes to form colored precipitates that can be visualized microscopically. This property makes naphthol AS-D acetate a valuable tool in histochemistry for identifying specific cell types based on their esterase activity.

1. Staining Techniques

Naphthol AS-D acetate is widely used in staining kits designed for the identification of monocytes and granulocytes in blood smears. The enzyme activity can be assessed through various staining protocols, which help in diagnosing conditions such as acute monocytic leukemia and other hematological malignancies. The intensity of the staining correlates with the level of esterase activity, providing insights into the cellular composition of blood samples .

2. Research Findings

A study investigating the activities of naphthol AS-D acetate esterase in healing tuberculous lesions revealed significant changes over time. Mononuclear phagocytes (MNs) showed increased hydrolytic activity for naphthol AS-D acetate during the healing phase, suggesting its role in tissue repair processes. The study noted that these MNs exhibited balloon-like morphology and were predominantly located away from necrotic areas .

| Time Post-Infection | Esterase Activity | Cell Morphology |

|---|---|---|

| 2-4 weeks | Increased | Normal MNs |

| 5-6 weeks | Predominantly high | Balloon-like MNs |

3. Inhibition Studies

Further research indicated that the enzymatic activity of naphthol AS-D acetate esterase could be inhibited by trypsin inhibitors but not by serine esterase inhibitors like phenylmethylsulfonyl fluoride (PMSF). This suggests that naphthol AS-D acetate esterase may function similarly to trypsin-like enzymes, highlighting its unique biochemical properties and potential therapeutic implications .

Case Studies

Case Study 1: Monocytic Leukemia Diagnosis

In clinical settings, naphthol AS-D acetate staining has been employed to differentiate between types of leukemia. In a cohort study involving patients with suspected acute leukemia, those exhibiting strong positive reactions to naphthol AS-D acetate were more likely to have acute monocytic leukemia (M5). This correlation underscores the diagnostic utility of this compound in hematopathology .

Case Study 2: Tuberculosis Healing Process

In an experimental model using rabbits infected with Bacille Calmette-Guerin (BCG), researchers observed that the presence of naphthol AS-D acetate esterase was crucial for monitoring the healing process of tuberculous lesions. The increase in esterase-positive MNs corresponded with improved tissue repair outcomes, suggesting a role for this enzyme in immune response modulation during chronic infections .

Propriétés

IUPAC Name |

[3-[(2-methylphenyl)carbamoyl]naphthalen-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO3/c1-13-7-3-6-10-18(13)21-20(23)17-11-15-8-4-5-9-16(15)12-19(17)24-14(2)22/h3-12H,1-2H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRFWCJXRSRVPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70200777 | |

| Record name | 2-(N-(o-Methylphenyl)carbamoyl)-3-naphthyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528-66-5 | |

| Record name | 3-(Acetyloxy)-N-(2-methylphenyl)-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=528-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(N-(o-Methylphenyl)carbamoyl)-3-naphthyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(N-(o-Methylphenyl)carbamoyl)-3-naphthyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[N-(o-methylphenyl)carbamoyl]-3-naphthyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.